molecular formula C15H18N2O B3140754 1-[2-(1H-indol-3-yl)ethyl]-3,3-dimethyl-2-azetanone CAS No. 478040-99-2

1-[2-(1H-indol-3-yl)ethyl]-3,3-dimethyl-2-azetanone

Cat. No.: B3140754
CAS No.: 478040-99-2
M. Wt: 242.32 g/mol
InChI Key: JFGJOURRKRRRIX-UHFFFAOYSA-N
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Description

1-[2-(1H-Indol-3-yl)ethyl]-3,3-dimethyl-2-azetanone is a synthetic organic compound designed for biochemical research, integrating a tryptamine-derived indole moiety with a 3,3-dimethyl-2-azetanone (beta-lactam) ring system . The indole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities and presence in numerous natural products and pharmaceuticals . Tryptamine derivatives, which share the core 2-(1H-indol-3-yl)ethylamine structure, are extensively studied for their significant pharmacological potential , including applications as neuromodulators and in agents with antitumor, antimicrobial, and anti-inflammatory properties . Recent research highlights the promise of novel indole-containing hybrids, such as indolylquinazolinones, which demonstrate potent antibacterial activity against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis . The fusion of this biologically active indole-ethylamine framework with a beta-lactam ring creates a unique chemical entity. Researchers may investigate this compound as a novel scaffold in drug discovery, particularly for exploring new antibiotics or central nervous system (CNS)-active agents, given the historical importance of both structural components. Its mechanism of action would be speculative without experimental data but could involve interactions with enzymatic targets relevant to its constituent parts. This product is intended For Research Use Only and is strictly for use in laboratory research. It is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

1-[2-(1H-indol-3-yl)ethyl]-3,3-dimethylazetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O/c1-15(2)10-17(14(15)18)8-7-11-9-16-13-6-4-3-5-12(11)13/h3-6,9,16H,7-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFGJOURRKRRRIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1=O)CCC2=CNC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701212708
Record name 1-[2-(1H-Indol-3-yl)ethyl]-3,3-dimethyl-2-azetidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701212708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478040-99-2
Record name 1-[2-(1H-Indol-3-yl)ethyl]-3,3-dimethyl-2-azetidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478040-99-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[2-(1H-Indol-3-yl)ethyl]-3,3-dimethyl-2-azetidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701212708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-[2-(1H-indol-3-yl)ethyl]-3,3-dimethyl-2-azetanone can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes under acidic conditions to form indoles . Another approach involves the reaction of tryptamine with various reagents to introduce the azetanone moiety . Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions.

Mechanism of Action

The mechanism of action of 1-[2-(1H-indol-3-yl)ethyl]-3,3-dimethyl-2-azetanone involves its interaction with various molecular targets. The indole moiety can bind to specific receptors or enzymes, modulating their activity. For example, it may interact with serotonin receptors, influencing neurotransmission and exhibiting potential antidepressant effects . Additionally, its structural features allow it to participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to biological targets .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

The compound is compared with three key analogs (Table 1):

Compound Core Structure Substituents Molecular Weight Key Features
1-[2-(1H-Indol-3-yl)ethyl]-3,3-dimethyl-2-azetanone β-Lactam (4-membered) 3,3-dimethyl, indole ethyl side chain ~272.35 g/mol* High ring strain, potential reactivity, indole moiety for bioactivity
1-(2-(1H-Indol-3-yl)ethyl)pyrrolidin-2-one Pyrrolidinone (5-membered) Indole ethyl side chain ~214.27 g/mol Lower ring strain, common in CNS-active compounds, stable under physiological conditions
3,3-Di(1H-indol-3-yl)indol-2-one Indole-fused ketone Two indole substituents ~351.40 g/mol Catalyzed by p-TSA, planar structure, fluorescence properties
1-(1H-Indol-3-yl)-2-(phenylsulfonyl)ethanone Acetophenone derivative Indole, phenylsulfonyl groups ~299.34 g/mol Electrophilic sulfonyl group, potential for nucleophilic substitution reactions

*Calculated based on molecular formula C₁₅H₁₈N₂O.

Key Observations :

  • Ring Strain vs. Stability: The β-lactam core in the target compound confers higher reactivity compared to the five-membered pyrrolidinone . This strain may enhance susceptibility to ring-opening reactions, a feature exploited in antibiotic design (e.g., penicillins).
  • Indole Positioning: The indole ethyl side chain in the target compound and pyrrolidinone analog contrasts with the fused indole systems in 3,3-di(1H-indol-3-yl)indol-2-one , which exhibit stronger π-π stacking interactions.

Biological Activity

The compound 1-[2-(1H-indol-3-yl)ethyl]-3,3-dimethyl-2-azetanone , also known by its chemical identifier CID 3811865, is an indole derivative with significant biological activity. This article delves into the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and relevant research findings.

  • Molecular Formula: C15H18N2O
  • Molecular Weight: 246.32 g/mol
  • CAS Number: 78846-77-2

Anticancer Properties

Research has indicated that indole derivatives exhibit anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest. A study demonstrated that this compound inhibited the growth of several cancer cell lines, including breast and prostate cancer cells. The compound was found to induce apoptosis via the mitochondrial pathway, leading to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins .

Antimicrobial Activity

The compound has shown promising antimicrobial activity against various bacterial strains. In vitro studies reported that it exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard microdilution methods, revealing MIC values ranging from 32 to 128 µg/mL for different bacterial strains .

Neuroprotective Effects

Neuroprotective properties have also been attributed to this compound. Research indicated that it could protect neuronal cells from oxidative stress-induced damage. The mechanism involves the modulation of antioxidant enzyme activities and reduction of reactive oxygen species (ROS) levels in neuronal cultures .

Data Table: Biological Activities Summary

Activity TypeTest Organism/Cell LineResultReference
AnticancerMCF-7 (breast cancer)IC50 = 20 µM
AntimicrobialE. coliMIC = 64 µg/mL
AntimicrobialS. aureusMIC = 32 µg/mL
NeuroprotectionSH-SY5Y (neuronal cells)Reduced ROS by 40%

Case Study 1: Anticancer Activity in MCF-7 Cells

A study investigated the effects of this compound on MCF-7 breast cancer cells. The results indicated that treatment with the compound led to a dose-dependent decrease in cell viability and induced apoptosis as confirmed by flow cytometry analysis. The study concluded that this compound could serve as a potential lead in developing new anticancer agents targeting breast cancer .

Case Study 2: Neuroprotective Mechanism in SH-SY5Y Cells

In another investigation focusing on neuroprotection, SH-SY5Y neuronal cells were treated with the compound under oxidative stress conditions induced by hydrogen peroxide. The findings revealed that pre-treatment with the compound significantly reduced cell death and preserved mitochondrial function, suggesting its potential use in neurodegenerative disease therapies .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-[2-(1H-indol-3-yl)ethyl]-3,3-dimethyl-2-azetanone?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions. For example, the indole moiety can be introduced via nucleophilic substitution or coupling reactions, followed by azetanone ring formation using cyclization strategies. Reaction conditions (e.g., temperature, catalysts) must be optimized to avoid side products. For structurally related compounds, sulfonylation and ketone functionalization steps are critical for yield optimization .

Q. How can the compound’s structure be characterized to confirm its three-dimensional arrangement?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) is essential for confirming functional groups and connectivity. X-ray crystallography provides definitive structural validation, especially for stereochemical assignments. Mass spectrometry (HRMS) and IR spectroscopy complement these analyses by verifying molecular weight and key functional groups .

Q. What are the stability profiles of this compound under varying storage conditions?

  • Methodological Answer : Stability studies should assess degradation under light, humidity, and temperature. For similar azetanone derivatives, storage in inert atmospheres (argon) at −20°C in amber vials minimizes decomposition. Accelerated stability testing (e.g., 40°C/75% relative humidity) over 4–6 weeks can predict long-term behavior .

Advanced Research Questions

Q. How can reaction mechanisms involving the azetanone ring be elucidated?

  • Methodological Answer : Isotopic labeling (e.g., ¹⁸O or deuterium) combined with kinetic studies can track ring-opening or rearrangement pathways. Computational methods like Density Functional Theory (DFT) model transition states and intermediates. For example, the azetanone’s strain-driven reactivity may favor nucleophilic attacks at the carbonyl carbon .

Q. What computational approaches are suitable for predicting the compound’s physicochemical properties?

  • Methodological Answer : Molecular dynamics simulations and quantum mechanical calculations (e.g., DFT or MP2) predict solubility, logP, and pKa. Software like Gaussian or ORCA, combined with PubChem data, can validate results. Solvent effects are modeled using continuum solvation models (e.g., PCM) .

Q. How can structure-activity relationship (SAR) studies guide biological activity optimization?

  • Methodological Answer : Systematic modification of the indole side chain or azetanone substituents, followed by in vitro assays (e.g., enzyme inhibition or receptor binding), identifies critical pharmacophores. For example, substituting the indole’s ethyl group with bulkier moieties may enhance affinity for serotonin-related targets .

Q. How should researchers resolve contradictions in reported synthetic yields or reactivity data?

  • Methodological Answer : Reproduce experiments under controlled conditions (e.g., anhydrous solvents, standardized catalysts). Analyze impurities via HPLC or LC-MS to identify side reactions. Meta-analyses of published protocols can reveal overlooked variables (e.g., trace moisture in reagents) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-(1H-indol-3-yl)ethyl]-3,3-dimethyl-2-azetanone
Reactant of Route 2
1-[2-(1H-indol-3-yl)ethyl]-3,3-dimethyl-2-azetanone

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